molecular formula C23H22N4O4 B3206768 6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 1040672-87-4

6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B3206768
CAS No.: 1040672-87-4
M. Wt: 418.4 g/mol
InChI Key: RCFJQIUXAYYVQJ-UHFFFAOYSA-N
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Description

This compound features a dihydropyridazin-3-one core substituted at position 6 with a 4-ethoxyphenyl group. A methylene bridge at position 2 connects the core to a 1,2,4-oxadiazole ring, which is further substituted at position 3 with another 4-ethoxyphenyl group. The ethoxyphenyl moieties enhance lipophilicity and may contribute to π-π interactions in biological targets, while the oxadiazole ring acts as a bioisostere, improving metabolic stability compared to esters or amides .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-3-29-18-9-5-16(6-10-18)20-13-14-22(28)27(25-20)15-21-24-23(26-31-21)17-7-11-19(12-8-17)30-4-2/h5-14H,3-4,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFJQIUXAYYVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route may include:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with an ethoxyphenyl-substituted nitrile under acidic or basic conditions.

    Synthesis of the pyridazinone core: The oxadiazole intermediate can then be reacted with a suitable dicarbonyl compound to form the pyridazinone ring system.

    Final coupling reaction: The ethoxyphenyl groups are introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The ethoxyphenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole and pyridazinone rings suggests that it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxadiazole-Containing Derivatives

TRPA1/TRPV1 Antagonists ()

Compounds 46–51 in share a 1,2,4-oxadiazole moiety linked to a benzo[d]imidazol-2-one core. For example:

  • 47: 4-(3-((4′-(Trifluoromethyl)-[1,1′-biphenyl]-3-yl)methyl)-1,2,4-oxadiazol-5-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. Substituents: Trifluoromethyl and biphenyl groups. Activity: Dual TRPA1/TRPV1 antagonism with 99.47% purity.
Oxadiazole-Propanoic Acid Derivative ()
  • 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (CAS 500026-39-1). Substituents: Propanoic acid chain.

Dihydropyridazinone Derivatives

Triazole-Linked Analogs ()
  • 6-[(4-Ethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methoxy]-2-phenyl-2,3-dihydropyridazin-3-one (CAS 692737-13-6).
    • Substituents: Sulfanyl-triazole and phenyl groups.
    • Comparison: Replacing the oxadiazole with a triazole introduces sulfur-mediated interactions. The sulfanyl group may improve solubility but reduce metabolic stability relative to the target compound’s oxadiazole .
Thioxo-Triazole Derivative ()
  • 6-Phenyl-2-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one. Substituents: Thioxo-triazole.

Pyridazine and Pyrrole Derivatives

Pyridazine-Oxadiazole Hybrid ()
  • 3-(4-(2-Methoxyphenoxy)piperidin-1-yl)-6-(3-methyl-1,2,4-oxadiazol-5-yl)pyridazine. Substituents: Methoxyphenoxy-piperidine and methyl-oxadiazole. Comparison: The piperidine moiety introduces basicity, which may improve solubility and blood-brain barrier penetration compared to the target compound’s ethoxyphenyl groups .
Apricoxib ()
  • 4-[2-(4-Ethoxyphenyl)-4-methyl-1H-pyrrol-1-yl]benzenesulfonamide (CAS 197904-84-0). Substituents: Pyrrole-sulfonamide.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight Reported Activity/Notes Reference
Target Compound Dihydropyridazinone Dual 4-ethoxyphenyl, oxadiazole ~435* N/A (Theoretical)
47 () Benzo[d]imidazol-2-one Trifluoromethyl-biphenyl, oxadiazole 455.4 TRPA1/TRPV1 antagonist
CAS 692737-13-6 () Dihydropyridazinone Sulfanyl-triazole, phenyl 433.53 N/A (Structural analog)
Apricoxib () Benzenesulfonamide 4-Ethoxyphenyl-pyrrole 356.40 COX-2 inhibitor
3-[3-(4-Ethoxyphenyl)-oxadiazole] acid Propanoic acid 4-Ethoxyphenyl, oxadiazole 262.27 Synthetic intermediate

*Estimated based on molecular formula.

Key Findings and Implications

  • Structural Flexibility: The dihydropyridazinone core accommodates diverse substituents (oxadiazole, triazole, sulfonamide), enabling modulation of target selectivity and pharmacokinetics.
  • Role of 4-Ethoxyphenyl : This group enhances lipophilicity and may engage in π-stacking with aromatic residues in enzymes or receptors, as seen in apricoxib .
  • Oxadiazole vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one
Reactant of Route 2
6-(4-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one

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